molecular formula C5H7NO3 B7810108 2-(Azetidin-1-yl)-2-oxoacetic acid CAS No. 749177-98-8

2-(Azetidin-1-yl)-2-oxoacetic acid

Cat. No.: B7810108
CAS No.: 749177-98-8
M. Wt: 129.11 g/mol
InChI Key: SKXPOIQAAMIVEO-UHFFFAOYSA-N
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Description

“2-(Azetidin-1-yl)-2-oxoacetic acid” is a chemical compound that is part of the azetidine family . Azetidines are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom . The compound is a white solid at room temperature .


Synthesis Analysis

Azetidines can be prepared by the reduction of azetidinones (β-lactams) with lithium aluminium hydride . An even more effective method involves a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C5H10CLNO2 . The InChI code for this compound is 1S/C5H9NO2.ClH/c7-5(8)4-6-2-1-3-6;/h1-4H2,(H,7,8);1H .


Physical and Chemical Properties Analysis

“this compound” is a white solid at room temperature . It has a molecular weight of 151.59 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(azetidin-1-yl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4(5(8)9)6-2-1-3-6/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXPOIQAAMIVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566724
Record name (Azetidin-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89072-13-9, 749177-98-8
Record name SF 2185
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089072139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Azetidin-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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